Bicyclo[2.2.0]hexane
CAS No.: 186-04-9
Cat. No.: VC18963812
Molecular Formula: C6H10
Molecular Weight: 82.14 g/mol
* For research use only. Not for human or veterinary use.
![Bicyclo[2.2.0]hexane - 186-04-9](/images/structure/VC18963812.png)
Specification
CAS No. | 186-04-9 |
---|---|
Molecular Formula | C6H10 |
Molecular Weight | 82.14 g/mol |
IUPAC Name | bicyclo[2.2.0]hexane |
Standard InChI | InChI=1S/C6H10/c1-2-6-4-3-5(1)6/h5-6H,1-4H2 |
Standard InChI Key | YZLCEXRVQZNGEK-UHFFFAOYSA-N |
Canonical SMILES | C1CC2C1CC2 |
Introduction
Structural Characteristics and Physical Properties
Molecular Architecture
Bicyclo[2.2.0]hexane consists of two fused cyclopropane rings sharing two bridgehead carbon atoms, resulting in a rigid, boat-like structure. The compound’s IUPAC name, bicyclo[2.2.0]hexane, reflects its bridge lengths (two carbons each) and the six-membered ring system . The molecular strain arises from bond angles deviating significantly from the ideal tetrahedral geometry, with cyclopropane rings imposing angles at the bridgehead carbons. This strain contributes to its elevated reactivity compared to less constrained hydrocarbons.
Thermochemical and Spectroscopic Data
Key physical and thermochemical properties of bicyclo[2.2.0]hexane are summarized in Table 1.
Table 1: Physical and Chemical Properties of Bicyclo[2.2.0]hexane
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | ||
Enthalpy of formation () | ||
Ionization energy (adiabatic) | ||
Ionization energy (vertical) | ||
Solubility | Insoluble in water; soluble in organic solvents |
The compound’s ionization energy, measured via photoelectron spectroscopy, highlights its electronic stability despite geometric strain . Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for bridgehead () and methylene protons (), consistent with its strained geometry.
Synthesis and Historical Development
Early Synthetic Approaches
Initial syntheses of bicyclo[2.2.0]hexane in the 1950s relied on dimerization of cyclobutadiene, a highly unstable intermediate generated under cryogenic conditions. For example, co-condensation of chlorinated disilanes with lithium in tetrahydrofuran (THF) provided a pathway to stabilize reactive precursors . Modern methods employ transition metal catalysts to facilitate [2+2] cycloadditions, though yields remain moderate due to competing polymerization side reactions.
Contemporary Methodologies
Recent advances emphasize the use of photochemical and redox-triggered strategies. For instance, ultraviolet irradiation of norbornadiene derivatives induces ring contraction, yielding bicyclo[2.2.0]hexane with enhanced stereochemical control. These methods often require inert atmospheres and low temperatures () to suppress undesired radical chain reactions .
Reactivity and Reaction Mechanisms
Ring-Opening Reactions
The compound’s strain energy () drives facile ring-opening under thermal or photochemical conditions. For example, heating bicyclo[2.2.0]hexane to generates cyclohexene via retro-Diels-Alder elimination. Halogenation with bromine proceeds via an mechanism, where bromine atoms abstract hydrogen from bridgehead positions, forming brominated derivatives .
Radical-Mediated Transformations
Electron paramagnetic resonance (EPR) spectroscopy has identified key radical intermediates in bicyclo[2.2.0]hexane reactions. The bicyclo[2.2.0]hexan-2-yl radical undergoes stereoelectronically forbidden -scission to yield cyclohex-3-enyl radicals (Figure 1) . Semi-empirical calculations (MNDO, MINDO/3) corroborate the radical’s distorted geometry and transition state energetics .
Figure 1: Radical Rearrangement Pathway
Substituents on the bicyclic framework markedly influence reaction rates. Electron-withdrawing groups stabilize transition states, accelerating ring-opening by -fold compared to unsubstituted analogs.
Applications in Modern Chemistry
Materials Science
Bicyclo[2.2.0]hexane’s rigidity makes it a promising monomer for high-performance polymers. Copolymerization with styrene derivatives yields materials with exceptional thermal stability (). Its strained geometry also facilitates incorporation into metal-organic frameworks (MOFs), enhancing porosity for gas storage applications.
Organic Synthesis
The compound serves as a proaromatic platform in redox-triggered reactions. For example, two-electron oxidation generates a conjugated diradical, enabling [4+2] cycloadditions with dienophiles under mild conditions. This strategy has been leveraged in total syntheses of natural products such as cubane derivatives.
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